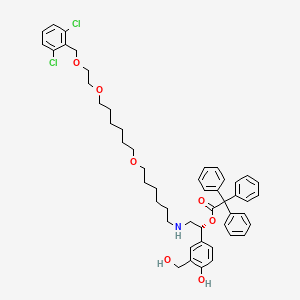
(R)-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate is a complex organic compound that features multiple functional groups, including phenyl, hydroxy, and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme activities or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers or coatings. Its functional groups can impart desirable properties, such as increased stability or reactivity, to the final products.
Mécanisme D'action
The mechanism by which ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-1-(2,6-Dichlorophenyl)-21-(4-hydroxy-3-(hydroxymethyl)phenyl)-2,5,12-trioxa-19-azahenicosan-21-ol 2,2,2-Triphenylacetate include other phenyl ether derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. The presence of multiple hydroxyl and ether groups, along with the dichlorophenyl moiety, provides a distinct chemical profile that can lead to unique reactivity and interactions.
Propriétés
Formule moléculaire |
C50H59Cl2NO7 |
|---|---|
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
[(1R)-2-[6-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexoxy]hexylamino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] 2,2,2-triphenylacetate |
InChI |
InChI=1S/C50H59Cl2NO7/c51-45-25-18-26-46(52)44(45)38-59-34-33-58-32-17-4-3-16-31-57-30-15-2-1-14-29-53-36-48(39-27-28-47(55)40(35-39)37-54)60-49(56)50(41-19-8-5-9-20-41,42-21-10-6-11-22-42)43-23-12-7-13-24-43/h5-13,18-28,35,48,53-55H,1-4,14-17,29-34,36-38H2/t48-/m0/s1 |
Clé InChI |
DUXZNDPIMWCEAK-DYVQZXGMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O[C@@H](CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC(CNCCCCCCOCCCCCCOCCOCC4=C(C=CC=C4Cl)Cl)C5=CC(=C(C=C5)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


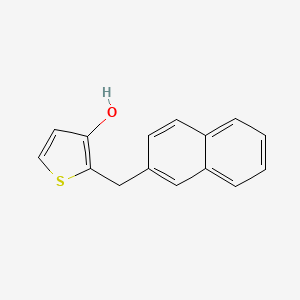


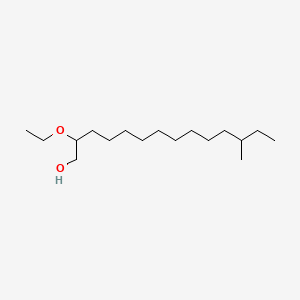

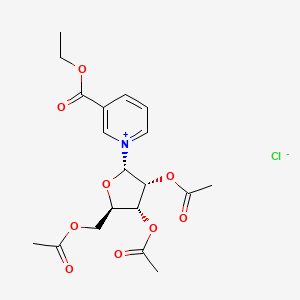
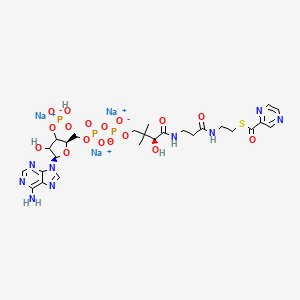

![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)


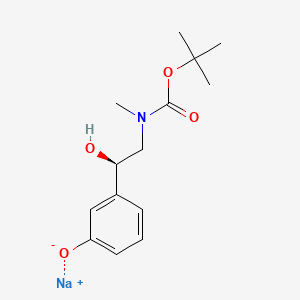
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
